Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Overview
Description
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is an organic compound with the molecular formula C({13})H({15})NO(_{5}) and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of a benzoate ester linked to a methoxy-substituted oxobutanamido group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-aminobenzoate and 4-methoxy-4-oxobutanoic acid.
Amidation Reaction: The key step involves the amidation of methyl 2-aminobenzoate with 4-methoxy-4-oxobutanoic acid. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl groups in the oxobutanamido moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H({4})), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH({4})) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate has several applications in scientific research:
Proteomics: It is used as a biochemical tool in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as a building block in the synthesis of potential therapeutic agents.
Biological Studies: It is employed in the investigation of enzyme-substrate interactions and other biochemical pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate: Similar in structure but with an ethoxy group instead of a methoxy group.
Methyl 2-(4-hydroxy-4-oxobutanamido)benzoate: Contains a hydroxy group in place of the methoxy group.
Methyl 2-(4-oxo-4-oxobutanamido)benzoate: Lacks the methoxy group, having only the oxo group.
Uniqueness
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRRFDUYYTLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356621 | |
Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59868-50-7 | |
Record name | Methyl 2-(4-methoxy-4-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.